![molecular formula C7H7BN2O2 B1506082 吡唑并[1,5-a]吡啶-3-基硼酸 CAS No. 1238337-01-3](/img/structure/B1506082.png)
吡唑并[1,5-a]吡啶-3-基硼酸
描述
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a boronic acid-based heterocyclic compound that consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . It has a molecular formula of C7H7BN2O2 .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-A]pyridin-3-ylboronic acid and its derivatives has been reported in several studies . For instance, one method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-A]pyridin-3-ylboronic acid consists of a pyrazolo[1,5-A]pyridine core and a boronic acid moiety . The average mass is 161.954 Da and the monoisotopic mass is 162.060059 Da .Chemical Reactions Analysis
Pyrazolo[1,5-A]pyridin-3-ylboronic acid can participate in various chemical reactions. For example, it has been used as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is a stable compound soluble in most organic solvents, such as chloroform, acetone, and ethanol. It has a molecular weight of 161.96 g/mol .科学研究应用
荧光分子
吡唑并[1,5-a]嘧啶,一个包括吡唑并[1,5-A]吡啶-3-基硼酸的化合物家族,已被确定为光学应用中的战略性化合物 . 它们具有更简单、更绿色的合成方法和可调的光物理性质 . 这些化合物是研究细胞内过程动力学、化学传感器和有机材料进展的关键工具 .
有机发光器件
在过去的几十年里,这些化合物一直是材料科学和生物相互作用相关研究的主要焦点 . 它们已被用于有机发光器件的开发 .
生物大分子相互作用
吡唑并[1,5-a]嘧啶已被用于研究生物大分子相互作用 . 这项研究具有广泛的应用,从离子或分子传感到生物成像应用 .
药物设计
吡唑并[1,5-a]吡啶骨架已被用于设计各种药物 . 这些包括DDX3X解旋酶、泛JAK激酶、C端Src激酶、人二氢乳清酸脱氢酶、p110α选择性PI3激酶、p38激酶、ERK抑制剂、5-HT4、EP1、D3多巴胺受体拮抗剂、抗结核和抗疟疾剂 .
交叉偶联反应
3-吡啶基硼酸,一种与吡唑并[1,5-A]吡啶-3-基硼酸相关的化合物,可用作无膦Suzuki-Miyaura交叉偶联反应的试剂 . 它还可用于区域选择性Suzuki-Miyaura偶联和串联钯催化的分子内氨基羰基化和环化反应 .
抗癌剂
已经开发了基于机器学习方法的计算模型,用于预测基于细胞的抗癌活性 . 已经开发了一种综合策略,使用一系列已建立的筛选模型来发现新的抗癌剂 .
未来方向
作用机制
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that related compounds have been shown to inhibit trka, a subtype of trks . This inhibition is likely due to the compound’s ability to occupy the ATP pocket of the kinase .
Biochemical Pathways
The inhibition of trks by similar compounds can trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Result of Action
The inhibition of trks by similar compounds can lead to the suppression of cell proliferation and differentiation .
生化分析
Biochemical Properties
Pyrazolo[1,5-A]pyridin-3-ylboronic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can form reversible covalent bonds with biomolecules containing hydroxyl or amino groups, leading to the modulation of their biochemical properties .
Cellular Effects
Pyrazolo[1,5-A]pyridin-3-ylboronic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell behavior .
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-A]pyridin-3-ylboronic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often occurs at the active site of the enzyme, where Pyrazolo[1,5-A]pyridin-3-ylboronic acid forms a covalent bond with the catalytic residues, thereby blocking substrate access. Additionally, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Pyrazolo[1,5-A]pyridin-3-ylboronic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to Pyrazolo[1,5-A]pyridin-3-ylboronic acid has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-A]pyridin-3-ylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, Pyrazolo[1,5-A]pyridin-3-ylboronic acid can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing significant toxicity .
Metabolic Pathways
Pyrazolo[1,5-A]pyridin-3-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways play a crucial role in determining the overall pharmacokinetics and pharmacodynamics of Pyrazolo[1,5-A]pyridin-3-ylboronic acid .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-A]pyridin-3-ylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Pyrazolo[1,5-A]pyridin-3-ylboronic acid can be transported across cell membranes via active or passive transport mechanisms, and its distribution within tissues can affect its overall biochemical activity .
Subcellular Localization
Pyrazolo[1,5-A]pyridin-3-ylboronic acid exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .
属性
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIVIXSDBZREFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CN2N=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717003 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238337-01-3 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506001.png)
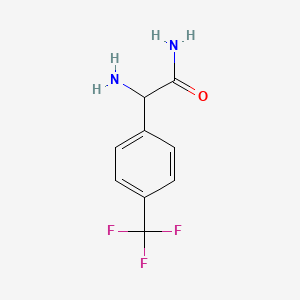




![Pyridine, 5-bromo-2-[(phenylmethyl)thio]-](/img/structure/B1506038.png)
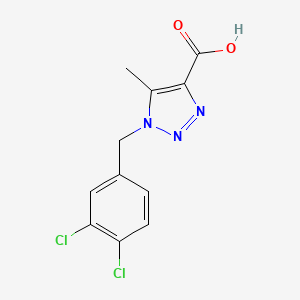
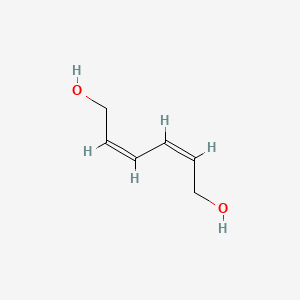
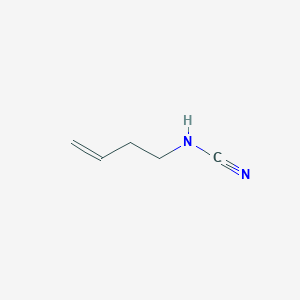
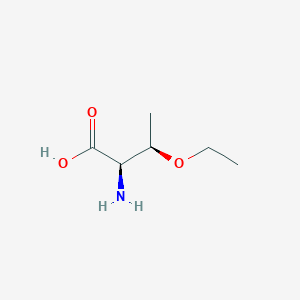
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B1506049.png)
![Methyl 6-amino-2,3-dihydroimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1506050.png)
![5'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506051.png)